Superior In Vitro GPR119 Agonist Potency Relative to DS-8500a and GSK1292263
GSK2041706A demonstrates a 12.9-fold greater potency for human GPR119 (EC50 = 4 nM) compared to DS-8500a (EC50 = 51.5 nM) and approximately 31.5-fold greater potency compared to GSK1292263 (converted from pEC50 6.9, which equals ~126 nM) when comparing assays using human GPR119-expressing cells .
| Evidence Dimension | In vitro human GPR119 agonist activity (EC50) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | DS-8500a (51.5 nM); GSK1292263 (~126 nM, converted from pEC50 6.9) |
| Quantified Difference | 12.9-fold more potent vs DS-8500a; 31.5-fold more potent vs GSK1292263 |
| Conditions | Human GPR119 receptor expressed in cell lines (CHO-K1 for DS-8500a; unspecified for GSK1292263) |
Why This Matters
Higher potency at the target receptor may allow for lower efficacious doses, potentially improving therapeutic index and reducing off-target liabilities.
